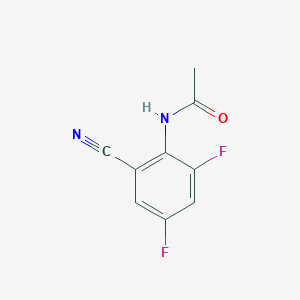

N-(2-cyano-4,6-difluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyano-4,6-difluorophenyl)acetamide is an organic compound with the molecular formula C9H6F2N2O It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a phenyl ring, along with an acetamide group (-CONH2)

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,6-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with cyanoacetic acid or its derivatives. One common method is the direct treatment of 2,4-difluoroaniline with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, purification techniques like recrystallization or chromatography are used to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-cyano-4,6-difluorophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing heterocycles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate in solvents like ethanol or dimethylformamide (DMF).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

Condensation: Aldehydes or ketones in the presence of catalysts like p-toluenesulfonic acid or acetic acid.

Major Products Formed

Nucleophilic Substitution: Various substituted acetamides or cyano derivatives.

Hydrolysis: 2,4-difluoroaniline and cyanoacetic acid.

Condensation: Imines or nitrogen-containing heterocycles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-cyano-4,6-difluorophenyl)acetamide serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in:

- Antiviral Activity : Research indicates that certain derivatives exhibit efficacy against viral infections.

- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer pathways has been documented.

- Anti-inflammatory Effects : Studies suggest it may modulate inflammatory responses through enzyme inhibition.

Materials Science

The compound is utilized in developing advanced materials such as:

- Polymers : Its unique chemical properties allow for the synthesis of novel polymeric materials with enhanced durability and functionality.

- Coatings : The fluorinated structure contributes to improved resistance against environmental factors.

Biological Research

In biological studies, this compound is employed to investigate:

- Enzyme Inhibition : The compound interacts with specific enzymes, providing insights into biochemical pathways.

- Receptor Modulation : It acts on various receptors, influencing cellular signaling processes.

Industrial Applications

In the industrial sector, this compound is used in synthesizing agrochemicals and specialty chemicals. Its effectiveness enhances the performance of these products in agricultural applications.

Case Studies and Research Findings

-

Antiviral Activity Study :

- A derivative of this compound was tested against several viruses. Results indicated significant inhibition rates compared to control compounds .

-

Polymer Development :

- Researchers synthesized a polymer incorporating this compound that demonstrated improved mechanical properties and resistance to degradation under environmental stressors .

- Biochemical Pathway Analysis :

Mecanismo De Acción

The mechanism of action of N-(2-cyano-4,6-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atoms play a crucial role in binding to these targets, modulating their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-cyano-4-fluorophenyl)acetamide

- N-(2-cyano-4,6-dichlorophenyl)acetamide

- N-(2-cyano-4,6-dimethylphenyl)acetamide

Uniqueness

N-(2-cyano-4,6-difluorophenyl)acetamide is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also contribute to the compound’s lipophilicity, improving its ability to interact with biological membranes and molecular targets. This makes it a valuable compound in the development of pharmaceuticals and advanced materials .

Actividad Biológica

N-(2-cyano-4,6-difluorophenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a cyano group attached to an acetamide structure, with a 2,4-difluorophenyl moiety. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C10H8F2N2O |

| Molecular Weight | 224.18 g/mol |

| Functional Groups | Cyano, Acetamide, Difluorophenyl |

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The cyano group and difluorophenyl moiety are essential for its activity, potentially involving:

- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, affecting various biochemical pathways.

- Receptor Modulation : It can act as a modulator for specific receptors involved in cellular signaling.

Research indicates that the compound's unique structure allows it to participate in condensation and substitution reactions, leading to the formation of biologically active derivatives.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell functions. For instance:

- Gram-positive and Gram-negative Bacteria : The compound has demonstrated inhibitory effects against several bacterial strains.

- Fungi : Preliminary data suggest antifungal properties that warrant further investigation.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Research highlights include:

- Cell Proliferation Inhibition : In vitro studies indicate that the compound can inhibit the proliferation of cancer cell lines.

- Mechanisms of Action : It may induce apoptosis or inhibit metastasis through modulation of specific signaling pathways such as those involving Akt phosphorylation and cAMP regulation .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Antimicrobial Efficacy Testing :

Future Directions

Given its promising biological activities, further research is necessary to:

- Elucidate Mechanisms : Detailed studies are required to fully understand the molecular mechanisms underlying its biological effects.

- Optimize Structure : Structure-activity relationship (SAR) studies could lead to more potent derivatives with enhanced selectivity and reduced toxicity.

- Clinical Trials : Progressing from preclinical studies to clinical trials will be essential for evaluating therapeutic efficacy in humans.

Propiedades

IUPAC Name |

N-(2-cyano-4,6-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c1-5(14)13-9-6(4-12)2-7(10)3-8(9)11/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCORERVQXIHMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.